N-(1-adamantyl)-5-bromofuran-2-carboxamide
Overview
Description
N-(1-adamantyl)-5-bromofuran-2-carboxamide is a compound that features an adamantane moiety, a bromine atom, and a furan ring. Adamantane is a tricyclic cage compound known for its stability and unique structural properties. The incorporation of adamantane fragments in pharmaceuticals often enhances the lipophilicity and stability of drugs . The furan ring is a five-membered aromatic ring containing one oxygen atom, which is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-5-bromofuran-2-carboxamide typically involves the amidation of 5-bromofuran-2-carboxylic acid with 1-aminoadamantane. This reaction can be carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane . The reaction is usually performed at room temperature and yields the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The carbonyl group in the amide can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation, often in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted furan derivatives with various functional groups.
Oxidation Reactions: Products include furanones and other oxygenated compounds.
Reduction Reactions: Products include amines and alcohols derived from the reduction of the amide group.
Scientific Research Applications
N-(1-adamantyl)-5-bromofuran-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity and stability of the compound, allowing it to interact more effectively with lipid membranes and proteins . The furan ring’s reactivity enables it to participate in various biochemical reactions, potentially leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Amantadine
- Memantine
Uniqueness
N-(1-adamantyl)-5-bromofuran-2-carboxamide is unique due to the presence of both the adamantane moiety and the bromofuran ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The bromine atom in the furan ring allows for further functionalization, while the adamantane moiety enhances stability and lipophilicity .
Properties
IUPAC Name |
N-(1-adamantyl)-5-bromofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c16-13-2-1-12(19-13)14(18)17-15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRFGXSLGJVBCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101329632 | |
Record name | N-(1-adamantyl)-5-bromofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648582 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
355830-61-4 | |
Record name | N-(1-adamantyl)-5-bromofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101329632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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